molecular formula C7H15NO2 B1484827 trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2138580-91-1

trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol

Cat. No.: B1484827
CAS No.: 2138580-91-1
M. Wt: 145.2 g/mol
InChI Key: LZBGDZSROISPNV-JXBXZBNISA-N
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Description

trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutanol ring with a 2-hydroxypropylamino group attached to the second carbon atom in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol typically involves the following steps:

  • Preparation of Cyclobutan-1-ol: : The starting material, cyclobutan-1-ol, can be synthesized through various methods, including the reduction of cyclobutanone.

  • Introduction of the 2-Hydroxypropyl Group: : This step involves the reaction of cyclobutan-1-ol with 2-bromopropanol in the presence of a strong base, such as sodium hydride (NaH), to form the intermediate cyclobutan-1-ol derivative.

  • Amination Reaction: : The intermediate is then subjected to an amination reaction with 2-amino-2-methylpropanol under specific conditions to introduce the amino group, resulting in the formation of This compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclobutanone derivatives.

  • Reduction: : The compound can be reduced to form cyclobutan-1-ol derivatives.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Cyclobutanone derivatives.

  • Reduction: : Cyclobutan-1-ol derivatives.

  • Substitution: : Various substituted cyclobutan-1-ol derivatives.

Scientific Research Applications

trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol: can be compared with other similar compounds, such as:

  • Cyclobutan-1-ol: : Lacks the amino group.

  • 2-Hydroxypropylamine: : Lacks the cyclobutanol ring.

  • trans-2-Aminocyclobutan-1-ol: : Lacks the hydroxypropyl group.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(1R,2R)-2-(2-hydroxypropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(9)4-8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBGDZSROISPNV-JXBXZBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN[C@@H]1CC[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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